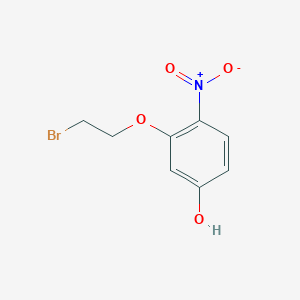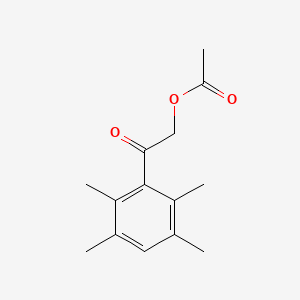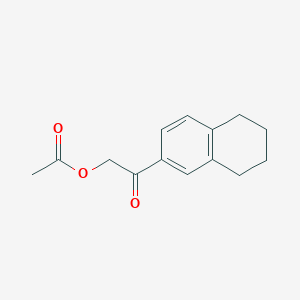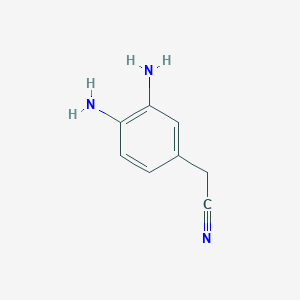
2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate
Übersicht
Beschreibung
2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate is a chemical compound with a complex structure that includes a phenyl ring substituted with three methyl groups and an oxo-ethyl acetate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate typically involves the reaction of 2,4,5-trimethylphenol with acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate phenol ester, which is then oxidized to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to modify the oxo group, leading to different functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution reactions typically require strong electrophiles and Lewis acids.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or aldehydes.
Substitution can result in halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which 2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites, thereby influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-2-(2,4,6-trimethylphenyl)ethyl acetate
2-Oxo-2-(3,4,5-trimethylphenyl)ethyl acetate
2-Oxo-2-(2,3,4-trimethylphenyl)ethyl acetate
Uniqueness: 2-Oxo-2-(2,4,5-trimethylphenyl)ethyl acetate is unique due to its specific arrangement of methyl groups on the phenyl ring, which influences its reactivity and physical properties. This arrangement provides distinct advantages in certain applications, such as enhanced stability and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8-5-10(3)12(6-9(8)2)13(15)7-16-11(4)14/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRSLPBEVDYSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)COC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1H-indol-3-yl(phenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B8073540.png)
![2-[[1H-indol-3-yl(phenyl)methyl]amino]pyridin-3-ol](/img/structure/B8073543.png)
![3-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8073550.png)

![(1E)-1-(3,4-dimethylphenyl)sulfonyl-N-[2-(methylamino)-2-oxoethoxy]methanimidoyl cyanide](/img/structure/B8073560.png)
![3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile](/img/structure/B8073563.png)

![[2-(4-Tert-butyl-2,6-dimethylphenyl)-2-oxoethyl] acetate](/img/structure/B8073609.png)

![[2-(5-Tert-butyl-2-methylphenyl)-2-oxoethyl] acetate](/img/structure/B8073623.png)


![4-[(4-Methyl-2-nitrophenyl)carbamoylamino]butanoic acid](/img/structure/B8073637.png)
![Ethyl 2-[(5-hydroxynaphthalen-1-yl)amino]-2-oxoacetate](/img/structure/B8073647.png)
